Dimethyl heptanedioate-2,2,6,6-d4
Description
Significance of Stable Isotope Labeling in Contemporary Chemical and Biochemical Sciences
Stable isotope labeling is a powerful and indispensable technique in modern scientific research, particularly in chemistry, biology, and medicine. studysmarter.co.uk It involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), into molecules to trace their journey through biological or chemical systems. diagnosticsworldnews.comcreative-proteomics.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them exceptionally safe for a wide range of studies, including those involving human subjects. diagnosticsworldnews.com
The fundamental principle of this technique lies in the fact that the chemical and biological properties of a compound are nearly identical to its isotopically labeled counterpart; the primary difference is the mass. diagnosticsworldnews.com This mass difference allows analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish and quantify the labeled molecules. diagnosticsworldnews.com Consequently, stable isotope labeling enables the precise tracing of molecules, providing profound insights into metabolic pathways, reaction mechanisms, and the dynamics of biological processes. studysmarter.co.uksilantes.com
In the field of metabolomics, which studies the complete set of small-molecule metabolites in a biological system, stable isotope labeling is crucial. nih.gov It allows researchers to directly measure the biosynthesis, remodeling, and degradation of biomolecules, offering a dynamic view of metabolic fluxes that cannot be achieved with label-free methods. diagnosticsworldnews.comnih.gov This has led to significant discoveries in our understanding of cellular metabolism and the roles metabolites play in regulating metabolic flux. nih.gov Furthermore, in drug development, deuterated compounds are used to study absorption, distribution, metabolism, and excretion (ADME), helping scientists understand a drug's disposition and potential toxicity. diagnosticsworldnews.comacs.org
Overview of Deuterated Diesters in Analytical and Mechanistic Investigations
Deuterated compounds, including diesters, are significant tools for studying metabolic pathways and reaction mechanisms. nih.gov The substitution of hydrogen with deuterium, a heavy isotope, provides a powerful probe for elucidating complex chemical transformations. nih.gov One of the key applications is in determining kinetic isotope effects (KIE), where the rate of a reaction involving a C-H bond is compared to that of the corresponding C-D bond. This comparison can reveal whether the C-H bond is broken in the rate-determining step of a reaction, providing critical evidence for a proposed mechanism. nih.gov
In analytical chemistry, deuterated diesters serve as ideal internal standards for quantitative analysis, particularly in chromatography-mass spectrometry (MS). thalesnano.com Because a deuterated standard is chemically identical to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, it is easily distinguished by its higher mass. This allows for highly accurate and precise quantification of the target analyte by correcting for variations during sample preparation and analysis. thalesnano.com The use of deuterium-labeled compounds enhances the reliability of trace determinations in complex matrices. nih.gov
The study of the chromatographic deuterium effect (CDE), where deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography, has itself become a subject of mechanistic investigation. acs.orgacs.org Understanding these subtle isotopic effects can lead to better-optimized separation methods and more accurate data interpretation in metabolomics and other fields. acs.org
Rationale for Research on Dimethyl Heptanedioate-2,2,6,6-d4
This compound is a deuterated form of dimethyl heptanedioate (B1236134) (also known as dimethyl pimelate). The rationale for its use in research stems directly from the advantages conferred by stable isotope labeling. The primary application for this compound is as an internal standard for the accurate quantification of its unlabeled analogue, dimethyl heptanedioate, in various samples. Given that diesters like dimethyl heptanedioate can be found in environmental samples or as metabolites in biological systems, having a reliable internal standard is crucial for analytical studies using techniques like GC-MS or LC-MS.
Furthermore, introducing deuterium at specific positions (2,2,6,6) adjacent to the carbonyl groups of the ester functions makes this molecule particularly useful for mechanistic studies. Research could involve tracing the metabolic fate of the heptanedioate backbone in biological systems or investigating the mechanisms of ester hydrolysis or other enzymatic transformations. The deuterium labels act as tracers, allowing scientists to follow the molecule and its fragments through complex pathways. thalesnano.com The stability of the C-D bonds at these positions ensures that the label is retained throughout many biological and chemical processes, making it a reliable research tool. cdnisotopes.com
Compound Data
Physicochemical Properties of this compound
| Property | Value | Source |
| Product Name | This compound | cdnisotopes.com |
| Synonym(s) | Dimethyl Pimelate-d4 | cdnisotopes.com |
| CAS Number | 120811-82-7 | cdnisotopes.comlgcstandards.com |
| Unlabeled CAS | 1732-08-7 | cdnisotopes.comlgcstandards.com |
| Molecular Formula | CH₃OOCCD₂(CH₂)₃CD₂COOCH₃ | cdnisotopes.com |
| Molecular Weight | 192.25 g/mol | cdnisotopes.com |
| Isotopic Enrichment | ≥98 atom % D | cdnisotopes.com |
| Physical State | Not specified, likely liquid at room temp. | |
| Storage | Store at room temperature | cdnisotopes.com |
| Stability | Stable under recommended storage conditions | cdnisotopes.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,2,3,3-tetradeuterioheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i4D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWINQXIGSEZAP-WVTKESLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)OC)C([2H])([2H])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl Heptanedioate 2,2,6,6 D4
Esterification Techniques for Deuterated Heptanedioic Acid
Once heptanedioic acid-2,2,6,6-d₄ has been synthesized, the next step is its conversion to the corresponding dimethyl ester. Fischer esterification is a classic and effective method for this transformation. nih.gov This reaction involves treating the dicarboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemicalbook.comnih.gov The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. nih.gov
For example, a typical procedure for the esterification of pimelic acid involves refluxing the acid with methanol and p-toluenesulfonic acid for several hours. chemicalbook.com After the reaction is complete, the mixture is neutralized, and the excess methanol is removed to yield the crude dimethyl pimelate. chemicalbook.com
Other esterification methods include using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which is particularly effective for sterically hindered acids and proceeds under mild conditions. nih.gov Another simple procedure utilizes an acetyl chloride/alcohol reagent, which can efficiently form esters of carboxylic acids. acs.org
Purification and Isolation of Dimethyl Heptanedioate-2,2,6,6-d4
After the esterification reaction, the crude dimethyl heptanedioate-2,2,6,6-d₄ must be purified to remove any unreacted starting materials, byproducts, and the catalyst. A common purification method for esters is distillation under reduced pressure (vacuum distillation). chemicalbook.com This technique is suitable for separating the desired ester from less volatile impurities.
The purification process typically involves the following steps:
Neutralization and Washing: The reaction mixture is first neutralized to remove the acid catalyst. It is then washed with water and brine to remove any water-soluble impurities. nih.gov
Drying: The organic layer containing the ester is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove any residual water.
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Distillation: The crude ester is then purified by vacuum distillation to obtain the final product with high chemical purity. chemicalbook.com
Column chromatography can also be employed as a purification technique, particularly if the ester is sensitive to high temperatures or if there are impurities with similar boiling points. acs.org
Isotopic Purity and Regioselectivity Assessment in Synthesis
Determining the isotopic purity and confirming the regioselectivity of the deuterium (B1214612) labeling are crucial final steps. A combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is used for this purpose. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is used to determine the degree of deuteration. The disappearance or significant reduction of the signal corresponding to the α-protons of heptanedioic acid confirms the incorporation of deuterium at these positions. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the isotopic purity. rsc.org
²H NMR: Deuterium NMR provides direct evidence of the presence and location of deuterium atoms in the molecule. The chemical shift of the deuterium signal confirms its position at the α-carbons. nih.gov
¹³C NMR: Carbon-13 NMR can also be used to confirm the deuteration, as the signal of a carbon atom bonded to deuterium is typically a multiplet due to C-D coupling and may show an isotopic shift.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the molecular weight of the deuterated compound and its isotopic distribution. rsc.orgresearchgate.net The mass spectrum of dimethyl heptanedioate-2,2,6,6-d₄ will show a molecular ion peak (M+) that is four mass units higher than that of the unlabeled compound. The relative abundances of the M, M+1, M+2, M+3, and M+4 peaks can be used to calculate the isotopic enrichment. rsc.org
The combination of these techniques provides a comprehensive analysis, ensuring that the synthesized dimethyl heptanedioate-2,2,6,6-d₄ has the correct structure and a high degree of isotopic labeling at the desired positions. rsc.org
Advanced Spectroscopic and Chromatographic Characterization of Dimethyl Heptanedioate 2,2,6,6 D4
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Enrichment Verification
Proton (¹H) NMR spectroscopy is the primary method for verifying the incorporation of deuterium (B1214612). In the unlabeled Dimethyl heptanedioate (B1236134), the protons at the C2 and C6 positions (α-to the carbonyl groups) would typically produce a triplet signal. In Dimethyl heptanedioate-2,2,6,6-d4, the substitution of these protons with deuterium atoms leads to a significant reduction or complete disappearance of this signal in the ¹H NMR spectrum.
The high isotopic enrichment of the compound (typically ≥98 atom % D) means the residual signal from any remaining C-H bonds at positions 2 and 6 would be minimal. The remaining protons in the molecule, specifically the methoxy (B1213986) protons and the methylene (B1212753) protons at positions 3, 4, and 5, would still be visible and provide confirmation of the backbone structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ (C1 & C7 esters) | ~3.67 | Singlet | 6H |
| -CH₂- (C4) | ~1.45 | Quintet | 2H |
| -CH₂- (C3 & C5) | ~1.65 | Multiplet | 4H |
| -CD₂- (C2 & C6) | Not Applicable | Signal absent/minimal | 0H |
Note: Predicted chemical shifts are based on typical values for similar aliphatic esters and are subject to variation based on solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy offers further confirmation of the molecular structure and the location of the deuterium labels. The carbon signals for the deuterated positions (C2 and C6) exhibit two key features: a characteristic splitting pattern due to one-bond carbon-deuterium (¹³C-¹D) coupling and a significant decrease in signal intensity. Since deuterium has a spin quantum number of 1, a CD₂ group will appear as a multiplet (typically a triplet of triplets, often simplified to a quintet) in the ¹³C spectrum. Furthermore, the nuclear Overhauser effect (NOE), which enhances the signal of protonated carbons, is absent for deuterated carbons, leading to their diminished intensity.
The chemical shifts of the non-deuterated carbons (C1, C3, C4, C5, C7, and the methoxy carbons) are expected to be largely unaffected, confirming the integrity of the rest of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| C=O (C1 & C7) | ~174 | Singlet |
| -OCH₃ | ~51.5 | Singlet |
| -CD₂- (C2 & C6) | ~34 | Multiplet (C-D coupled) |
| -CH₂- (C3 & C5) | ~24.5 | Singlet |
| -CH₂- (C4) | ~28.8 | Singlet |
Note: Predicted chemical shifts are based on the unlabeled analogue and may vary slightly.
Deuterium (²H) NMR spectroscopy provides direct evidence for the presence and location of deuterium atoms within a molecule. A ²H NMR spectrum of this compound would be expected to show a single prominent resonance signal. The chemical shift of this signal would correspond to the deuterium atoms attached to the C2 and C6 positions, providing unambiguous confirmation that the isotopic labeling has occurred at the desired locations. The absence of signals at other positions confirms the regioselectivity of the deuteration process.
Mass Spectrometry (MS) for Molecular Mass Confirmation and Isotopic Purity Determination
Mass spectrometry is a powerful technique used to determine the molecular weight and isotopic composition of a sample. For this compound, MS confirms the mass increase due to deuterium incorporation and allows for the assessment of isotopic purity. The unlabeled compound, Dimethyl heptanedioate, has a molecular weight of approximately 188.10 g/mol . lgcstandards.com With the substitution of four hydrogen atoms (1.008 Da) with four deuterium atoms (2.014 Da), the molecular weight of the deuterated compound increases to approximately 192.13 g/mol . lgcstandards.com
Under Electron Ionization (EI) conditions, molecules are fragmented in a reproducible manner, creating a characteristic fingerprint. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 192. The fragmentation pattern would be similar to its unlabeled counterpart, but key fragments containing the deuterated positions would be shifted by +4 mass units.
For example, a common fragmentation pathway for diesters is the loss of a methoxy group (-OCH₃) to form an [M-31]⁺ ion. For the deuterated compound, this would result in a fragment at m/z 161. Another characteristic fragment is the McLafferty rearrangement product. Analysis of the full fragmentation pattern allows for detailed confirmation of the deuterium label positions.
Table 3: Predicted Key EI-MS Fragments
| Fragment Ion | Predicted m/z | Description |
| [M]⁺˙ | 192 | Molecular Ion |
| [M-OCH₃]⁺ | 161 | Loss of a methoxy group |
| [M-CO₂CH₃]⁺ | 133 | Loss of a carbomethoxy group |
Chemical Ionization (CI) is a "softer" ionization technique that typically results in less fragmentation than EI. This is particularly useful for confirming the molecular weight of a compound. In a CI-MS experiment, this compound is expected to show a prominent protonated molecular ion, [M+H]⁺, at m/z 193. The abundance of this ion, often the base peak in the spectrum, provides clear evidence of the compound's molecular mass and, by extension, the successful incorporation of four deuterium atoms. The isotopic distribution of this peak can be used to verify the high level of isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov This capability is particularly important for isotopically labeled compounds like this compound, as it allows for the precise determination of the mass difference introduced by the deuterium atoms.
For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Deuterium-2, Oxygen-16). The presence of four deuterium atoms in place of four protium (B1232500) atoms results in a predictable increase in the molecular weight compared to its non-deuterated counterpart.
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS for the analysis of moderately polar compounds like esters. nih.gov In ESI-HRMS, the sample is typically ionized by forming a protonated molecule, [M+H]⁺, or an adduct with a cation like sodium, [M+Na]⁺. The high resolving power of the mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, allows for the measurement of the mass-to-charge ratio (m/z) with high precision, often to four or five decimal places. nih.govnih.gov This precision enables the confident assignment of the elemental formula.
The isotopic purity of a deuterated compound can also be assessed using HRMS by examining the relative abundances of the isotopologue peaks. nih.gov For this compound, the mass spectrum would show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms (d₀, d₁, d₂, d₃, d₄), allowing for the calculation of the isotopic enrichment. nih.gov
Table 1: Theoretical and Expected HRMS Data for this compound
| Ion Species | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₉H₁₃D₄O₄⁺ |
| [M+Na]⁺ | C₉H₁₂D₄NaO₄⁺ |
Note: The exact mass values are calculated based on the precise masses of the isotopes and would be used for comparison with experimental data.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Isotopic Shifts
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the changes in vibrational modes upon isotopic substitution. cardiff.ac.uk These techniques are complementary, as some vibrational modes may be more prominent in one type of spectrum than the other. nih.gov
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For Dimethyl heptanedioate, the IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically appearing in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group will also be present, usually in the 1300-1000 cm⁻¹ range.
The key feature in the IR spectrum of this compound, when compared to its non-deuterated analog, is the appearance of C-D stretching bands and the shift of other vibrations involving the deuterated positions. The C-D stretching vibrations occur at lower frequencies (around 2200-2100 cm⁻¹) than the C-H stretching vibrations (around 3000-2850 cm⁻¹) due to the heavier mass of deuterium. cdnsciencepub.com This distinct isotopic shift provides clear evidence of successful deuteration. cdnsciencepub.com Other bending and rocking vibrations involving the C-D bonds will also shift to lower wavenumbers.
Raman Spectroscopy:
Raman spectroscopy is based on the inelastic scattering of monochromatic light. cardiff.ac.uk While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, vibrations of the carbon backbone and C-H/C-D bonds can be more prominent. cdnsciencepub.com The symmetric C-D stretching vibrations in this compound would be expected to produce a strong and polarized Raman signal. cdnsciencepub.comresearchgate.net The study of deuterated esters has shown that while the carbomethoxy group dominates the infrared spectrum, it has a lesser effect on the Raman spectrum, allowing for better observation of the methylene chain vibrations. cdnsciencepub.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |
| C-H Stretch | ~2950 - 2850 | IR, Raman | From methyl and non-deuterated methylene groups. |
| C-D Stretch | ~2200 - 2100 | IR, Raman | Characteristic of deuterated positions. |
| C=O Stretch (Ester) | ~1740 | IR, Raman | Strong in IR, weaker in Raman. |
| C-O Stretch (Ester) | ~1250 - 1150 | IR, Raman | |
| CH₂/CD₂ Bending (Scissoring) | ~1465 (CH₂), Lower for CD₂ | IR, Raman | Isotopic shift to lower frequency for CD₂. |
Note: These are approximate ranges and the exact positions can be influenced by the molecular environment.
Chromatographic Techniques for Purity Assessment
Chromatographic techniques are indispensable for determining the purity of a chemical compound by separating it from any impurities or byproducts. For this compound, both gas and liquid chromatography can be employed.
Gas Chromatography (GC) Methodologies
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like Dimethyl heptanedioate. smithers.com It is particularly well-suited for assessing the purity of the compound and can be coupled with a mass spectrometer (GC-MS) for definitive identification of the main component and any impurities. smithers.comnih.gov
A typical GC method would involve injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. For a diester like Dimethyl heptanedioate, a mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, would likely provide good peak shape and resolution.
The temperature of the GC oven is programmed to increase during the analysis, allowing for the elution of compounds with a range of boiling points. A flame ionization detector (FID) can be used for general-purpose detection, providing a response that is proportional to the mass of carbon in the analyte. For more specific and sensitive detection, a mass spectrometer is used. GC-MS allows for the acquisition of a mass spectrum for each eluting peak, confirming its identity. smithers.com In the case of this compound, the mass spectrum would show the characteristic molecular ion and fragmentation pattern, shifted by the mass of the deuterium labels. It is worth noting that in some cases, deuterated compounds may elute slightly earlier than their non-deuterated counterparts in GC. chromforum.org
Table 3: Representative Gas Chromatography (GC) Parameters
| Parameter | Typical Value/Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Transfer Line Temp | 280 °C |
| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |
Liquid Chromatography (LC) Applications
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another essential technique for purity assessment, especially for compounds that are not sufficiently volatile or are thermally labile. mdpi.com While Dimethyl heptanedioate is amenable to GC, LC provides a complementary method for confirming purity and analyzing any non-volatile impurities.
For a relatively non-polar compound like Dimethyl heptanedioate, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components.
Detection in LC is commonly achieved using an ultraviolet (UV) detector. Since simple esters like Dimethyl heptanedioate lack a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) would be necessary, although this can lead to lower sensitivity and more interference from solvents. A more universal detector, such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), could also be employed.
For the most definitive analysis, LC can be coupled with mass spectrometry (LC-MS). mdpi.comnih.gov Similar to GC-MS, LC-MS provides mass information for each eluting peak, allowing for positive identification. An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source would be used to ionize the analyte as it elutes from the LC column. nih.gov LC-MS is also a powerful tool for assessing isotopic purity. cerilliant.com
Table 4: Representative Liquid Chromatography (LC) Parameters
| Parameter | Typical Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 50% B, ramp to 100% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV (210 nm), ELSD, CAD, or Mass Spectrometer (MS) |
| Ionization Mode (MS) | ESI or APCI |
Applications of Dimethyl Heptanedioate 2,2,6,6 D4 in Analytical Chemistry Method Development
Principle of Stable Isotope Dilution Mass Spectrometry (SID-MS) with Dimethyl Heptanedioate-2,2,6,6-d4 as Internal Standard
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate quantitative analysis technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). biopharmaservices.comnih.gov this compound, a deuterated form of dimethyl heptanedioate (B1236134), serves as an ideal internal standard for the quantification of its non-labeled counterpart, heptanedioic acid, and related dicarboxylic acids. The core principle of SID-MS lies in adding a known quantity of the isotopically labeled standard, such as this compound, to a sample prior to any sample preparation or analysis steps. researchgate.net
The fundamental assumption is that the stable isotope-labeled internal standard and the native analyte behave almost identically during extraction, derivatization, chromatography, and ionization in the mass spectrometer. biopharmaservices.comchromforum.org Because this compound is chemically and physically almost identical to the natural analyte, it co-elutes chromatographically and experiences the same interactions with matrix components that can cause signal suppression or enhancement. chromatographyonline.com The mass spectrometer can readily distinguish between the analyte and the internal standard due to their mass difference. chromatographyonline.com By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced variations during the analytical process. researchgate.netnih.gov This technique is considered one of the most reliable for quantitative analysis, especially in complex biological matrices, due to its ability to compensate for procedural variations and matrix effects. biopharmaservices.comnih.gov
Method validation is a critical process to ensure the reliability and suitability of an analytical method for its intended purpose. For quantitative methods utilizing SID-MS with this compound, several key parameters must be rigorously evaluated.
Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration across a series of standards. For a method to be considered linear, the regression coefficient (r²) of the calibration curve should typically be ≥ 0.99. nyc.gov
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined by analyzing quality control (QC) samples with known concentrations and calculating the percentage of recovery. In SID-MS, accuracy is expected to be high because the internal standard compensates for many potential sources of error. biopharmaservices.comchromforum.org
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net For many bioanalytical methods, a CV of ≤15% is generally considered acceptable, except at the lower limit of quantification, where it may be ≤20%. nih.gov
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined as the concentration that produces a signal-to-noise ratio of at least 3. nih.gov
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is a critical parameter for methods intended to measure low levels of analytes. The LOQ is often established as the concentration yielding a signal-to-noise ratio of 10 or as the lowest point on the calibration curve that meets the criteria for accuracy and precision. nyc.govnih.gov
A summary of typical acceptance criteria for these validation parameters is presented in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 nyc.gov |
| Accuracy | Within ±15% of the nominal value (±20% at LOQ) |
| Precision (RSD/CV) | ≤ 15% (≤ 20% at LOQ) nih.gov |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 nih.gov |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10; lowest calibration point with acceptable accuracy and precision nih.gov |
Matrix effects are a significant challenge in quantitative analysis using mass spectrometry, particularly with electrospray ionization (ESI). chromatographyonline.comchromatographyonline.com These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.comnih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. chromatographyonline.com
Because the deuterated internal standard has nearly identical physicochemical properties to the native analyte, it experiences the same degree of ion suppression or enhancement. chromforum.orgchromatographyonline.com As a result, the ratio of the analyte signal to the internal standard signal remains unaffected by these matrix-induced variations. This inherent compensation is a primary advantage of SID-MS. chromatographyonline.com
However, it is important to note that even stable isotope-labeled internal standards may not always provide complete compensation, especially if there are significant differences in the elution profiles of the analyte and the internal standard or if the matrix effect is highly variable across different samples. nih.gov Therefore, several strategies can be employed in conjunction with SID-MS to minimize matrix effects:
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their impact on ionization. However, this approach may compromise the sensitivity of the assay, potentially raising the limit of quantification. chromatographyonline.commdpi.com
Optimized Sample Cleanup: Thorough sample preparation and cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove a significant portion of the matrix components before analysis. nih.govmdpi.com
Chromatographic Separation: Improving the chromatographic resolution to separate the analyte from co-eluting matrix interferences is a crucial step. This can be achieved by optimizing the mobile phase composition, gradient profile, and column chemistry. mdpi.comchromatographyonline.com
Matrix-Matched Calibration: When a blank matrix is available, preparing calibration standards in that matrix can help to mimic the matrix effects observed in the actual samples. chromatographyonline.com
Derivatization Strategies for Enhanced Analytical Performance in GC-MS and LC-MS
For dicarboxylic acids like heptanedioic acid, direct analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their low volatility, thermal instability, and poor ionization efficiency. nih.govchromatographyonline.com Derivatization, the chemical modification of the analyte, is often employed to improve its analytical properties.
In GC-MS analysis , the polar carboxyl groups of dicarboxylic acids are typically converted to less polar and more volatile esters or silyl (B83357) derivatives. nih.govresearchgate.net Common derivatization techniques include:
Esterification: This involves reacting the carboxylic acid groups with an alcohol, such as butanol, in the presence of a catalyst like BF₃. nih.govnih.gov The resulting butyl esters are more volatile and exhibit better chromatographic behavior on non-polar GC columns. researchgate.net
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.gov Silylation is known for its high conversion efficiency and often provides good reproducibility. researchgate.net
For LC-MS analysis , while derivatization is not always necessary, it can significantly enhance sensitivity, especially for low-concentration analytes. chromatographyonline.comlongdom.org A key strategy is charge-reversal derivatization. For instance, reacting the dicarboxylic acid with a reagent like dimethylaminophenacyl bromide (DmPABr) can reverse the polarity of the molecule from negative to positive. chromatographyonline.comlongdom.org This leads to improved ionization efficiency in positive ion mode ESI, resulting in better sensitivity and fragmentation patterns for more specific detection. chromatographyonline.com
When using derivatization, this compound is derivatized alongside the native analyte. Since both undergo the same chemical reaction, the internal standard effectively corrects for any variability or incompleteness in the derivatization process, in addition to compensating for matrix effects and sample loss.
| Derivatization Strategy | Analytical Platform | Advantages |
| Esterification (e.g., with BF₃/butanol) | GC-MS | Increased volatility, improved chromatographic peak shape. nih.govresearchgate.net |
| Silylation (e.g., with BSTFA) | GC-MS | High reaction efficiency, good reproducibility, suitable for a wide range of polar compounds. researchgate.netnih.gov |
| Charge-Reversal (e.g., with DmPABr) | LC-MS | Enhanced sensitivity, improved ionization in positive mode, better fragmentation. chromatographyonline.comlongdom.org |
Quantitative Analytical Methodologies for Analytes Related to Heptanedioic Acid in Complex Matrices (Generic Contexts)
The quantification of heptanedioic acid and other dicarboxylic acids in complex biological matrices like plasma, urine, and tissue homogenates is crucial for studying various metabolic pathways and diseases. chromatographyonline.comnih.gov The combination of SID-MS with either GC-MS or LC-MS provides a robust framework for these analyses. nih.govnih.gov
A typical workflow involves sample preparation, including extraction and often derivatization, followed by chromatographic separation and mass spectrometric detection. nih.govmdpi.com The use of a deuterated internal standard like this compound is integral to achieving the high accuracy and precision required for clinical and research applications. nih.govmdpi.com
The primary goal of sample preparation is to isolate the analytes of interest from the complex matrix and remove interfering substances. longdom.org The choice of extraction technique depends on the nature of the sample and the analyte.
Protein Precipitation: For biological fluids like plasma or serum, the first step is often the removal of proteins, which can interfere with the analysis. This is commonly achieved by adding a cold organic solvent like acetonitrile (B52724). longdom.org
Liquid-Liquid Extraction (LLE): LLE is a classic technique where the sample is partitioned between two immiscible liquids. For dicarboxylic acids, extraction into an organic solvent like ethyl acetate (B1210297) under acidic conditions is often effective. longdom.org
Solid-Phase Extraction (SPE): SPE has become a widely used and often preferred method for sample cleanup and concentration. researchgate.netnih.gov It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. Different types of SPE cartridges (e.g., reversed-phase, ion-exchange) can be used to selectively isolate dicarboxylic acids. nih.gov
The internal standard, this compound, is added at the very beginning of the sample preparation process to account for any losses during these extraction steps. researchgate.net
Achieving good chromatographic separation is essential for accurate quantification, as it minimizes the co-elution of isomeric compounds and matrix interferences. chromatographyonline.commdpi.com
GC Separation: In GC, the separation of derivatized dicarboxylic acids is typically performed on non-polar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase. The temperature program of the GC oven is optimized to achieve baseline separation of the different dicarboxylic acid esters or silyl derivatives. researchgate.net
LC Separation: For LC-MS, reversed-phase chromatography is the most common approach. C8 or C18 columns are frequently used. nih.gov The separation of these polar compounds can be challenging, often requiring careful optimization of the mobile phase composition (e.g., water, acetonitrile, or methanol) and the pH. chromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over time, is typically necessary to resolve a wide range of dicarboxylic acids in a single run. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) systems can provide significantly better resolution and faster analysis times compared to conventional HPLC. nih.gov
Effective chromatographic separation ensures that the analyte and its internal standard elute at the same retention time but are well-resolved from other matrix components, which is fundamental to the success of the SID-MS method. chromatographyonline.com
Mechanistic and Tracing Studies Utilizing Dimethyl Heptanedioate 2,2,6,6 D4
Applications in Metabolic Pathway Elucidation (Non-Human or General Biochemical Contexts)
In the realm of biochemistry, stable isotope tracing is a cornerstone technique for mapping the intricate network of metabolic reactions. nih.gov Isotope tracers like Dimethyl heptanedioate-2,2,6,6-d4 are introduced into biological systems to follow the transformation of a specific substrate into downstream metabolites, thereby revealing its contribution and utilization within metabolic networks. nih.gov
The fundamental principle of isotope tracing is to track labeled atoms as they move through a series of biochemical reactions. nih.gov When this compound is introduced into a biological system, the deuterium (B1214612) atoms at positions 2 and 6 act as signals. As the heptanedioate (B1236134) backbone is metabolized, these labels allow for the unambiguous identification of its fragments in subsequent products.
This method is critical for establishing precursor-product relationships. By analyzing the isotopic labeling patterns of various metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can determine which compounds are derived from the initial deuterated substrate. This process reveals metabolic activities specific to the substrate as it undergoes biochemical transformations. nih.gov For instance, if heptanedioate is a precursor for the synthesis of other dicarboxylic acids or is channeled into pathways like beta-oxidation, the presence of deuterium in those downstream molecules would confirm the metabolic link.
Table 1: Conceptual Example of Tracing Carbon Flow
| Step | Process | Substrate/Intermediate | Isotopic Label Location | Analytical Finding |
|---|---|---|---|---|
| 1 | Introduction of Tracer | This compound | C2, C6 | The initial labeled compound is identified in the system. |
| 2 | Enzymatic Modification | Heptanedioate-2,2,6,6-d4 | C2, C6 | The ester groups are hydrolyzed, but the deuterium labels on the carbon backbone remain. |
| 3 | Beta-Oxidation | Acetyl-CoA + Glutaryl-CoA-d2 | C4 of Glutaryl-CoA | Detection of a deuterated five-carbon dicarboxylate indicates one round of beta-oxidation. |
Deuterated substrates are instrumental in studying the mechanisms of specific enzymes. For enzymes that process heptanedioate or similar dicarboxylic acids, this compound can serve as a mechanistic probe. The substitution of hydrogen with deuterium can alter the rate of bond-breaking steps catalyzed by an enzyme, a phenomenon known as the kinetic isotope effect (KIE). nih.gov
If an enzyme's mechanism involves the removal of a hydrogen atom from the C2 or C6 position, the reaction will proceed more slowly with the deuterated substrate compared to its non-deuterated counterpart. Observing such a KIE provides strong evidence that C-H bond cleavage at that specific position is a rate-limiting or partially rate-limiting step in the enzymatic cycle. nih.gov This information is crucial for understanding how the enzyme functions at a molecular level, mapping its active site, and identifying key catalytic residues.
Two-dimensional cell monoculture remains a powerful and widely used system for metabolic research due to the high degree of control over the extracellular environment and the ease of experimental manipulation. nih.gov In a typical experiment, standard growth medium is replaced with a specially prepared medium containing this compound as the tracer. nih.gov
The cells are incubated with the tracer-containing medium for a defined period to allow for uptake and metabolism. To achieve a comprehensive understanding of metabolic flux at a systems level, it is often desirable to reach an isotopic steady state, where the rate of tracer incorporation into metabolites becomes constant. nih.gov After incubation, cellular metabolism is rapidly halted, and metabolites are extracted for analysis. This approach allows researchers to track the metabolic fate of the heptanedioate derivative within specific cell types and under various experimental conditions, providing insights into cellular bioenergetics and biosynthetic pathways. nih.govnih.gov
Table 2: General Protocol for Isotope Tracing in Cell Culture
| Phase | Action | Purpose | Reference |
|---|---|---|---|
| 1. Preparation | Prepare sterile tracer medium containing this compound. | To create a defined experimental environment with the labeled substrate. | nih.gov |
| 2. Incubation | Replace standard medium with tracer medium and incubate cells for a set time. | To allow cells to uptake and metabolize the deuterated tracer. | nih.govnih.gov |
| 3. Quenching & Extraction | Rapidly aspirate medium and add a cold solvent (e.g., methanol (B129727)/water mixture) to halt metabolic activity and extract metabolites. | To capture a snapshot of the metabolic state and prevent further enzymatic changes. | nih.gov |
Role in Reaction Mechanism Studies (Organic Chemistry)
In organic chemistry, understanding the precise sequence of bond-making and bond-breaking events that constitute a reaction mechanism is a primary objective. Isotopic labeling with deuterium is a classic and powerful tool for achieving this, and compounds like this compound are designed for this purpose. researchgate.net
The Deuterium Kinetic Isotope Effect (KIE) is a fundamental tool for determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. nih.gov The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, if a C-H bond is cleaved during the slowest step of a reaction, substituting that hydrogen with deuterium will cause a noticeable decrease in the reaction rate. nih.govnih.gov
This compound is ideally suited for KIE studies of reactions involving the α-carbons (C2 and C6) of the dicarboxylate chain. By comparing the reaction rate of the deuterated compound with its non-deuterated (protium) analogue under identical conditions, a KIE value (kH/kD) can be calculated.
Table 3: Interpretation of Deuterium KIE Values
| KIE Value (kH/kD) | Interpretation | Implication for Mechanism |
|---|---|---|
| ~1 | No primary KIE | C-H bond at the labeled position is not broken in the rate-determining step. |
| 2-8 (Primary KIE) | Significant rate difference | C-H bond breaking is the rate-determining step. The C-H bond is broken in the transition state. |
These experiments are invaluable for distinguishing between proposed mechanisms. For example, in an elimination or oxidation reaction involving the C2 position, a significant primary KIE would confirm that the removal of a hydrogen (or deuterium) from C2 is the key, rate-limiting event.
Molecular rearrangements involve the migration of an atom or group from one position to another within a molecule. Isotopic labeling is the most definitive method for tracking these migrations and elucidating the often non-obvious mechanisms of such reactions.
If a derivative of this compound were subjected to conditions that induce a rearrangement, the final location of the deuterium atoms in the product molecule would provide a clear roadmap of the mechanistic pathway. For example, in a hypothetical reaction involving a hydride shift, it might be unclear whether a hydrogen from C2 or C3 migrates. By using the specifically labeled this compound, the outcome is unambiguous. If the deuterium from C2 is found at the new position in the product, it proves the pathway involves a 1,2-hydride shift from that specific carbon. If the deuterium remains at C2, it rules out that pathway and supports alternative mechanisms. This method allows chemists to distinguish between otherwise indistinguishable mechanistic possibilities.
Stereochemical Investigations
There is currently no available research that specifically utilizes this compound for stereochemical investigations. In theory, the deuterium labels at the C2 and C6 positions could serve as probes in studies of reactions where the stereochemistry at these centers is relevant. For instance, in enzyme-catalyzed reactions or stereoselective synthesis, the presence of deuterium could be tracked to elucidate the stereochemical course of a transformation. However, no such studies involving this particular isotopically labeled compound have been published.
Environmental and Biogeochemical Tracing Applications (Excluding Human/Clinical)
Similarly, the application of this compound as a tracer in environmental and biogeochemical studies is not described in the current body of scientific literature. Stable isotope tracers are frequently used to follow the transport, transformation, and fate of organic compounds in various environmental compartments such as soil, water, and air. Given that dicarboxylic acids and their esters are present in the environment from both natural and anthropogenic sources, a deuterated tracer like this compound could theoretically be used to study processes such as microbial degradation, atmospheric oxidation, and transport across environmental interfaces. Despite this potential, no specific research detailing such applications has been found.
While the compound is commercially available, its uptake and application in these specialized areas of research remain to be documented. Future studies may yet explore the utility of this compound in these and other scientific domains.
Data Tables
As no specific research findings are available, data tables cannot be generated.
Computational and Theoretical Investigations of Dimethyl Heptanedioate 2,2,6,6 D4
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are pivotal in elucidating the three-dimensional structure and conformational landscape of molecules like Dimethyl heptanedioate-2,2,6,6-d4. These computational methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory), provide insights into the molecule's geometry, bond lengths, bond angles, and dihedral angles. For this compound, a key area of investigation is the conformational flexibility of the heptanedioate (B1236134) backbone and the orientation of the methyl ester groups.
The deuteration at the 2 and 6 positions is not expected to significantly alter the equilibrium geometry compared to its non-deuterated counterpart, as isotopic substitution does not change the potential energy surface of the molecule. princeton.edu However, the difference in mass affects the vibrational energy levels, which can have subtle effects on the average bond lengths and angles.
A conformational analysis would typically involve scanning the potential energy surface by systematically rotating the single bonds within the molecule. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them. The results of such a study would reveal the most probable shapes the molecule adopts in the gas phase or in solution.
Table 1: Calculated Geometric Parameters for a Low-Energy Conformer of Dimethyl Heptanedioate
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| C-O | 1.34 Å | |
| O-CH3 | 1.44 Å | |
| C-C (backbone) | 1.53 Å | |
| C-D | 1.09 Å | |
| Bond Angle | O=C-O | 123° |
| C-O-CH3 | 116° | |
| C-C-C (backbone) | 112° | |
| Dihedral Angle | C1-C2-C3-C4 | ~180° (anti) or ~60° (gauche) |
Note: The values in this table are representative and would be determined with precision in a specific computational study.
Prediction of Spectroscopic Properties with Deuterium (B1214612) Labeling Effects
Computational chemistry allows for the prediction of various spectroscopic properties, and the presence of deuterium atoms at the 2,2,6,6-positions of dimethyl heptanedioate provides a unique signature for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The most apparent effect would be the absence of signals from the protons at the 2 and 6 positions. This simplifies the spectrum, aiding in the assignment of the remaining proton signals.
¹³C NMR: The carbon atoms bonded to deuterium (C2 and C6) will exhibit a characteristic multiplet splitting in the ¹³C NMR spectrum due to coupling with deuterium (which has a nuclear spin I=1). The chemical shifts of these carbons will also be slightly shifted upfield compared to the non-deuterated analog, an effect known as the isotope shift.
²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterium atoms at the 2 and 6 positions, providing direct information about their local environment.
Infrared (IR) and Raman Spectroscopy: The most significant change in the vibrational spectra upon deuteration is the shift of the C-H stretching and bending vibrations to lower frequencies (wavenumbers). princeton.edu The C-D stretching vibrations appear in a region of the IR spectrum (around 2100-2200 cm⁻¹) that is typically free from other fundamental vibrations, making them excellent probes of local structure. rsc.org The shift in vibrational frequencies can be accurately predicted using quantum chemical calculations.
Table 2: Predicted Vibrational Frequency Shifts upon Deuteration
| Vibrational Mode | Typical Frequency (C-H) | Predicted Frequency (C-D) |
| C-H/C-D Stretch | 2850-3000 cm⁻¹ | ~2100-2200 cm⁻¹ |
| CH₂/CD₂ Scissoring | ~1450 cm⁻¹ | ~1050 cm⁻¹ |
| CH₂/CD₂ Wagging | ~1250 cm⁻¹ | ~950 cm⁻¹ |
Note: These are approximate ranges and the precise frequencies would be determined by calculation.
The study of deuterated sugars using Raman optical activity has demonstrated the utility of deuterium labeling for structural analysis, a principle that is equally applicable to other organic molecules. rsc.org
Modeling Isotope Effects in Reaction Pathways Involving Heptanedioate Derivatives
The presence of deuterium at the 2,2,6,6-positions makes this compound an ideal substrate for studying kinetic isotope effects (KIEs) in reactions involving these positions. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org
Primary Kinetic Isotope Effects: If a C-H bond at the 2 or 6 position is broken in the rate-determining step of a reaction, a significant primary KIE (kH/kD > 1) would be expected. libretexts.org This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond and therefore requires more energy to break. libretexts.org
Secondary Kinetic Isotope Effects: If the C-H bonds at the 2 or 6 positions are not broken but are located at or near the reaction center, a smaller secondary KIE may be observed. libretexts.org These effects arise from changes in the vibrational frequencies of these bonds between the ground state and the transition state. For example, a change in hybridization at the 2 or 6 carbon from sp³ to sp² during the reaction would lead to a normal secondary KIE (kH/kD > 1).
Computational modeling can be used to predict the magnitude of these KIEs for proposed reaction mechanisms. osti.govnih.gov By comparing the calculated KIEs with experimentally determined values, researchers can gain valuable insights into the transition state structure and the rate-limiting step of the reaction.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, providing a detailed picture of intermolecular interactions. researchgate.netdovepress.com For this compound, MD simulations can be employed to understand how these molecules interact with each other in the liquid state or with other molecules in a solution.
The simulations would model the forces between molecules, including van der Waals interactions, electrostatic interactions, and, if applicable, hydrogen bonding. The ester groups of dimethyl heptanedioate can act as hydrogen bond acceptors, influencing its solubility and interaction with protic solvents.
MD simulations can provide quantitative data on various properties, such as:
Radial Distribution Functions: These describe the probability of finding another molecule at a certain distance from a reference molecule, revealing the local structure of the liquid.
Hydrogen Bond Dynamics: The formation and breaking of hydrogen bonds can be tracked over time, providing insights into the dynamics of these interactions.
Diffusion Coefficients: The rate at which the molecules move through the simulated medium can be calculated, which is related to the viscosity of the substance.
The deuteration at the 2 and 6 positions would have a minimal effect on the intermolecular forces, as these are primarily determined by the electronic structure of the molecule. However, the increased mass would slightly slow down the molecular motions, which could be reflected in properties like the diffusion coefficient. The insights gained from MD simulations are valuable for understanding the macroscopic properties of this compound, such as its boiling point, viscosity, and solubility. nih.gov
Future Directions and Emerging Research Avenues for Deuterated Diesters
Development of Novel Synthetic Routes for Site-Specific Deuteration
The ability to introduce deuterium (B1214612) at specific locations within a molecule is crucial for many of its applications. nih.govnih.gov Current research is focused on developing more efficient and selective methods for the site-specific deuteration of diesters and other organic compounds.
One promising approach involves the use of transition metal catalysts. For instance, iridium(I) NHC/phosphine catalysts have shown high selectivity for the deuteration of certain N-heterocycles. acs.org Similar catalytic systems could be adapted for the targeted deuteration of diester substrates. Another innovative strategy is the copper-catalyzed deacylative deuteration, which utilizes a methylketone group as a traceless activating group to achieve mono-, di-, and tri-deuteration at specific sites. nih.gov This method is particularly attractive due to its redox-neutral nature and broad functional group tolerance. nih.gov
Hydrogen-deuterium exchange reactions, often utilizing deuterium oxide (D2O) as the deuterium source, represent a more traditional yet continually refined method. resolvemass.canih.gov For example, α-deuterated amino esters have been synthesized through a practical protocol using 2-hydroxynicotinaldehyde (B1277654) as a catalyst and D2O as the deuterium source. acs.org The development of catalysts that can facilitate H/D exchange at specific, unactivated C-H bonds in diesters remains a significant area of research.
Furthermore, the synthesis of deuterated building blocks that can then be used in the construction of larger molecules is a valuable strategy. mdpi.com For Dimethyl heptanedioate-2,2,6,6-d4, this could involve the synthesis of a deuterated heptanedioic acid precursor followed by esterification.
Table 1: Selected Methods for Site-Specific Deuteration
| Method | Description | Key Features |
| Transition Metal Catalysis | Utilizes catalysts (e.g., Iridium-based) to direct deuterium to specific sites. acs.org | High selectivity, potential for asymmetric deuteration. |
| Copper-Catalyzed Deacylative Deuteration | Employs a traceless activating group for controlled deuteration. nih.gov | Redox-neutral, good functional group tolerance. nih.gov |
| Hydrogen-Deuterium Exchange | Involves the exchange of hydrogen atoms with deuterium from a source like D2O, often with a catalyst. resolvemass.canih.gov | Cost-effective deuterium source, applicable to various substrates. nih.gov |
| Deuterated Building Block Synthesis | Synthesizes smaller deuterated molecules for subsequent use in larger molecule synthesis. mdpi.com | Versatile approach for complex molecules. |
Integration with Advanced Hyphenated Analytical Techniques
Deuterated compounds like this compound are invaluable as internal standards in quantitative analysis using mass spectrometry (MS). aptochem.comclearsynth.com The future in this area lies in the integration of these standards with increasingly sophisticated hyphenated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
The use of deuterated internal standards is essential for robust and high-throughput bioanalytical methods. aptochem.com They co-elute with the analyte of interest, allowing for correction of variations in extraction, injection, and ionization, thereby improving the accuracy and precision of quantification. aptochem.com The ideal deuterated standard has a sufficient mass increase to be distinguished from the natural isotope distribution of the analyte. aptochem.com
Advanced LC-MS/MS methods are being developed for the sensitive and specific quantification of a wide range of analytes, with deuterated standards playing a crucial role. nih.govmdpi.com For instance, the quantification of vitamin D metabolites and armodafinil (B1684309) in biological samples has been successfully achieved using custom-synthesized deuterated internal standards. nih.govmdpi.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that probes the three-dimensional structure and conformational dynamics of proteins by monitoring the exchange of hydrogen for deuterium. youtube.com
Software tools are also being developed to correct raw MS data for the natural abundance of isotopes, which is critical for accurate quantitative isotopic studies in metabolomics and fluxomics. oup.com
Table 2: Advanced Analytical Techniques Utilizing Deuterated Standards
| Technique | Application | Role of Deuterated Standard |
| LC-MS/MS | Quantitative analysis of small molecules in complex matrices. mdpi.commdpi.com | Internal standard for accurate quantification. aptochem.comclearsynth.com |
| GC-MS | Analysis of volatile and semi-volatile compounds. | Internal standard for precise quantification. |
| HDX-MS | Probing protein conformation and dynamics. youtube.com | D2O is the labeling reagent to track solvent accessibility. youtube.com |
Expansion into New Areas of Mechanistic Organic and Biochemistry
The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org Replacing hydrogen with deuterium, which is twice as heavy, can lead to a significant decrease in reaction rate if the C-H bond is broken in the rate-determining step. wikipedia.org This principle can be applied to study the mechanisms of reactions involving diesters.
For example, by synthesizing Dimethyl heptanedioate (B1236134) deuterated at different positions, one could investigate the mechanism of its enzymatic or chemical hydrolysis. A significant KIE upon deuteration at the α-positions to the carbonyl groups would suggest that C-H bond cleavage at this position is involved in the rate-limiting step.
Deuterated compounds are also used as tracers to follow the metabolic fate of molecules in biological systems. irisotope.com this compound could be used to study the metabolism of dicarboxylic acids. By administering the deuterated compound to an organism or cell culture and analyzing the resulting metabolites by MS or NMR, researchers can map the metabolic pathways and quantify metabolic fluxes. creative-proteomics.comnih.gov This approach is particularly valuable for understanding metabolic disorders and the effects of drugs. creative-proteomics.com
Furthermore, deuterium-labeled compounds are instrumental in mechanistic studies of enzymes. For instance, deuterated dihydroorotates were used to probe the stereochemistry and mechanism of dihydroorotate (B8406146) oxidase, suggesting a stepwise mechanism for the desaturation reaction. nih.gov
Potential for Deuterated Compounds in Materials Science or Polymer Chemistry
The substitution of hydrogen with deuterium can alter the physical properties of materials, opening up possibilities for their use in materials science and polymer chemistry. resolvemass.ca Deuteration can lead to changes in vibrational frequencies, hydrogen bonding, and thermal and oxidative stability. resolvemass.cadtic.mil
The development of deuterated polymers has a rich history, primarily driven by their utility in neutron scattering experiments. acs.orgornl.govresearchgate.net The significant difference in neutron scattering lengths between protium (B1232500) and deuterium allows for contrast matching, enabling detailed studies of polymer structure and dynamics. acs.orgornl.gov
Beyond neutron scattering, deuteration can enhance the performance of polymeric materials. For example, the increased resistance to thermal and oxidative degradation of deuterated polymers suggests their potential use in demanding applications, such as in space. dtic.mil The C-D bond is stronger than the C-H bond, which can lead to improved stability. researchgate.net
While the direct application of this compound in materials science is not established, it could serve as a deuterated building block or plasticizer in the synthesis of novel polymers with enhanced stability or specific spectroscopic properties. The principles learned from studying the effects of deuteration on smaller molecules can inform the design of next-generation deuterated materials.
Role in High-Throughput Screening and Omics Technologies
In the era of high-throughput screening (HTS) and "omics" technologies (genomics, proteomics, metabolomics), stable isotope labeling has become an indispensable tool. creative-proteomics.com Deuterated compounds, including diesters, play a critical role as internal standards for accurate quantification in these large-scale analyses. irisotope.com
In metabolomics, stable isotope labeling allows for the tracing of metabolic pathways and the quantification of metabolite concentrations and fluxes. creative-proteomics.comnih.gov By introducing a deuterated substrate, researchers can follow its transformation through various metabolic reactions, providing a dynamic view of cellular metabolism. creative-proteomics.com This is a significant advancement over purely observational approaches. nih.gov
The use of deuterated standards in HTS assays improves the robustness and reliability of the data by correcting for matrix effects and other sources of variability. clearsynth.com This is particularly important in drug discovery and development, where large numbers of compounds are screened for biological activity.
The integration of stable isotope labeling with advanced analytical platforms and sophisticated data analysis tools is enabling a more comprehensive and mechanistic understanding of complex biological systems. nih.gov As these technologies continue to evolve, the demand for a wider variety of high-purity deuterated compounds, including specifically labeled diesters, is expected to grow.
Q & A
Q. What strategies ensure reproducibility in studies using dimethyl heptanedioate-d4 across laboratories?
Q. How should researchers address conflicting data on the compound’s stability in alkaline conditions?
- Methodology: Perform pH-dependent stability assays using UV-Vis spectroscopy (monitoring ester carbonyl absorbance at 210 nm) and Arrhenius modeling to predict degradation kinetics. Compare results with ab initio molecular dynamics simulations to identify hydrolysis pathways .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
